molecular formula C11H7BrN2 B2922285 9-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-62-4

9-bromo-5H-pyrido[4,3-b]indole

Cat. No.: B2922285
CAS No.: 1015460-62-4
M. Wt: 247.095
InChI Key: AQVVGJGWWRZZKM-UHFFFAOYSA-N
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Description

9-Bromo-5H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C11H7BrN2. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

Scientific Research Applications

9-Bromo-5H-pyrido[4,3-b]indole has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer cells.

    Biological Studies: It is used in studies to understand the structure-activity relationship of indole derivatives and their biological effects.

    Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.

Safety and Hazards

The safety information available indicates that 9-bromo-5H-pyrido[4,3-b]indole has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Target of Action

The primary target of 9-bromo-5H-pyrido[4,3-b]indole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule network within cells, which is essential for cell division and intracellular transport . Molecular docking analysis suggests that this compound may bind to the colchicine binding sites on microtubules .

Biochemical Pathways

The inhibition of tubulin polymerization by this compound affects the mitotic spindle formation, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s action on tubulin also impacts various intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase . This arrest subsequently induces apoptosis, or programmed cell death, in a dose-dependent manner . Therefore, this compound exhibits potent anti-proliferative activity against cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other interacting molecules, and the temperature. For instance, the compound is stable at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-5H-pyrido[4,3-b]indole typically involves the reaction of 3-(2-chlorophenyl)pyridin-4-amine with potassium tert-butoxide to produce 5H-pyrido[4,3-b]indole. This intermediate is then reacted with N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (DMSO) to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Bromo-5H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium tert-butoxide: Used as a base in the initial synthesis step.

    Dimethyl sulfoxide (DMSO): Used as a solvent in various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Bromo-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern and its potential as a scaffold for developing new therapeutic agents. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

9-bromo-5H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVVGJGWWRZZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(N2)C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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